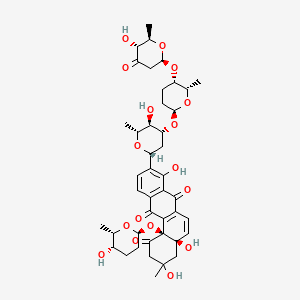Kerriamycin A
CAS No.: 98474-20-5
Cat. No.: VC1647390
Molecular Formula: C43H54O17
Molecular Weight: 842.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98474-20-5 |
|---|---|
| Molecular Formula | C43H54O17 |
| Molecular Weight | 842.9 g/mol |
| IUPAC Name | (4aR,12bS)-3,4a,8-trihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,5R,6R)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
| Standard InChI | InChI=1S/C43H54O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25,27-29,31-33,36-37,44,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,27-,28+,29+,31-,32-,33-,36+,37+,41?,42-,43-/m0/s1 |
| Standard InChI Key | XRDAMDDZBYHZDC-OFNNMFCHSA-N |
| Isomeric SMILES | C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)CC(C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8CC(=O)[C@@H]([C@H](O8)C)O)O)O)(C)O)O |
| SMILES | CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(=O)C(C(O8)C)O)O)O)(C)O)O |
| Canonical SMILES | CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(=O)C(C(O8)C)O)O)O)(C)O)O |
Introduction
Discovery and Isolation
Kerriamycin A was first reported in 1985 during a screening program for new antitumor antibiotics. Japanese researchers isolated three active substances, named kerriamycins A, B, and C, from the culture broth of a streptomycete strain . Subsequent studies in 1987 confirmed that these compounds were obtained from an actinomycete identified specifically as Streptomyces violaceolatus . The discovery of kerriamycins represented an important addition to the isotetracenone family of antibiotics, which are characterized by their unique chemical structure and biological properties.
The isolation process involved culturing Streptomyces violaceolatus under controlled conditions, followed by extraction and purification procedures to separate the three distinct kerriamycin compounds. This methodology allowed researchers to obtain sufficient quantities of pure Kerriamycin A for structural characterization and biological evaluation . The identification of a new antibiotic family with both antibacterial and antitumor properties generated significant interest in the scientific community, particularly given the constant need for novel antimicrobial and anticancer agents.
Chemical Structure and Properties
Molecular Structure
Kerriamycin A possesses a complex molecular structure based on an isotetracenone scaffold. Structural elucidation revealed that Kerriamycin A is composed of a chromophore core identified as aquayamycin with attached hexose sugar moieties . This finding was established through comprehensive NMR spectral analysis and chemical degradation techniques that allowed researchers to determine the complete structure .
The molecular formula of Kerriamycin A was determined to be C43H54O17, with a molecular weight consistent with the FAB mass spectrum showing an (M+Na)+ peak at m/z 865 . The structure contains multiple hydroxyl groups and a characteristic arrangement of rings forming the isotetracenone core. Specifically, Kerriamycin A features a benz[a]anthracene ring system with a distinctive pattern of oxygen-containing functional groups including ketones and hydroxyl groups.
Physical and Spectroscopic Properties
Kerriamycin A appears as a yellow powder with distinct physical and spectroscopic properties that aid in its identification and characterization. The compound exhibits a melting point (with decomposition) of 177-182°C and a specific optical rotation [α]21D of +55° (c 0.1, MeOH), indicating its chiral nature .
The UV absorption spectrum of Kerriamycin A in methanol shows characteristic maxima at 220 nm (E1%1cm 349), 318 nm (E1%1cm 61), and 423 nm (E1%1cm 70). When measured in 0.01 N NaOH-MeOH, the spectrum shifts to 227 nm (E1%1cm 355), 323 nm (E1%1cm 108), 400 nm (E1%1cm 29), and 578 nm (E1%1cm 65) . These distinctive UV absorption patterns reflect the conjugated electronic structure of the molecule and serve as important identifiers for the compound.
Infrared spectroscopy reveals absorption bands at 3430, 1725, 1655, and 1637 cm-1, corresponding to hydroxyl, carbonyl, and other functional groups present in the molecule . The complete spectroscopic profile of Kerriamycin A is summarized in Table 1.
Table 1: Physico-chemical Properties of Kerriamycin A
| Property | Value |
|---|---|
| Appearance | Yellow powder |
| Melting point (decomposition) | 177-182°C |
| Specific rotation [α]21D | +55° (c 0.1, MeOH) |
| FAB mass (m/z) | 865 (M+Na)+ |
| Molecular formula | C43H54O17 |
| Elemental analysis (%) | C: 61.05 (calcd 61.27), H: 6.52 (calcd 6.46), O: 32.43 (calcd 32.27) |
| UV λmax nm (E1%1cm) in MeOH | 220 (349), 318 (61), 423 (70) |
| UV λmax nm (E1%1cm) in 0.01 N NaOH-MeOH | 227 (355), 323 (108), 400 (29), 578 (65) |
| IR (KBr) cm-1 | 3430, 1725, 1655, 1637 |
Biological Activities
Antitumor Activity
One of the most significant biological properties of Kerriamycin A is its antitumor activity. Studies have demonstrated that intraperitoneal injections of Kerriamycin A on days 1 and 5 caused prolongation of the life spans of mice bearing Ehrlich ascites carcinoma . This antitumor effect was a primary reason for the initial interest in the compound during the screening program that led to its discovery.
Research History and Development
Initial Discovery and Characterization
The research history of Kerriamycin A begins with its initial discovery in 1985, as reported in The Journal of Antibiotics . The compound was isolated alongside Kerriamycins B and C during a screening program specifically designed to identify new antitumor antibiotics. This discovery phase involved isolation, purification, and preliminary characterization of the compounds to establish their basic properties and biological activities.
Following the initial discovery, more detailed structural characterization was conducted and published in 1987 in Agricultural and Biological Chemistry . This work involved comprehensive NMR spectral analysis and chemical degradation studies to elucidate the complete molecular structure of Kerriamycin A and its related compounds. The researchers confirmed that each kerriamycin was composed of a common chromophore identified as aquayamycin and two or three mols of hexoses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume